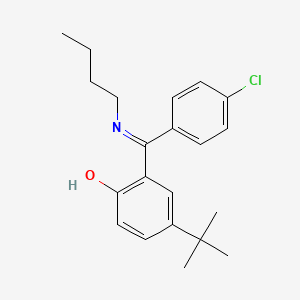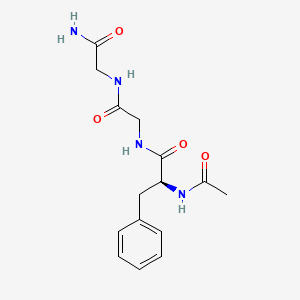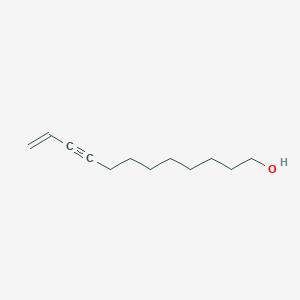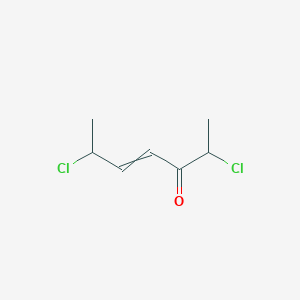![molecular formula C11H12FN B14425456 1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane CAS No. 86215-41-0](/img/structure/B14425456.png)
1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-3-azabicyclo[310]hexane is a bicyclic compound characterized by a unique structure that includes a fluorophenyl group and an azabicyclohexane core
Méthodes De Préparation
The synthesis of 1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane can be achieved through several synthetic routes. One common method involves the treatment of 2-(bromomethyl)pyrrolidine hydrobromide with n-BuLi, which promotes cyclization via an intermolecular Br···Li coordination (SN2 process) . Another approach includes the intramolecular radical cyclopropanation of unactivated alkenes with a Cu(I)/secondary amine cooperative catalyst, enabling the construction of the bicyclo[3.1.0]hexane skeleton with high efficiency .
Analyse Des Réactions Chimiques
1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane has diverse applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to engage in unique binding interactions, potentially affecting enzyme activity or receptor binding. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane can be compared with other similar bicyclic compounds, such as:
Atorvastatin Epoxy Tetrahydrofuran Analog: This compound shares a similar bicyclic structure but differs in its functional groups and applications.
Bicyclo[3.1.0]hexanes: These compounds have a similar core structure but may vary in their substituents and chemical properties.
The uniqueness of 1-(4-Fluorophenyl)-3-azabicyclo[31
Propriétés
Numéro CAS |
86215-41-0 |
|---|---|
Formule moléculaire |
C11H12FN |
Poids moléculaire |
177.22 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C11H12FN/c12-10-3-1-8(2-4-10)11-5-9(11)6-13-7-11/h1-4,9,13H,5-7H2 |
Clé InChI |
SDJYZGPQPJAGDG-UHFFFAOYSA-N |
SMILES canonique |
C1C2C1(CNC2)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


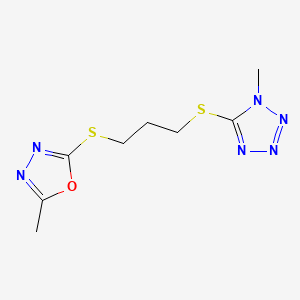
![2-[(Pyridin-2-yl)selanyl]cycloheptan-1-one](/img/structure/B14425380.png)

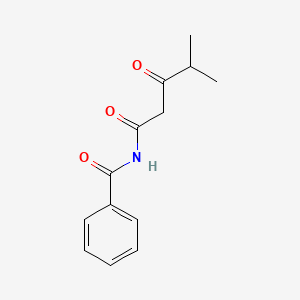
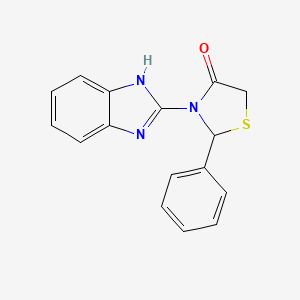
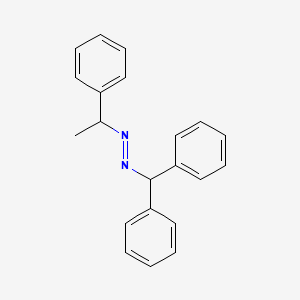
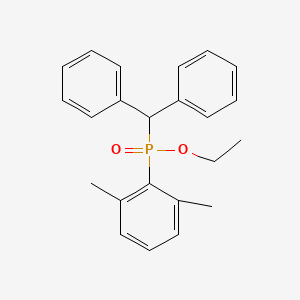
![2-[(Dimethylamino)methyl]cyclopentan-1-ol](/img/structure/B14425424.png)
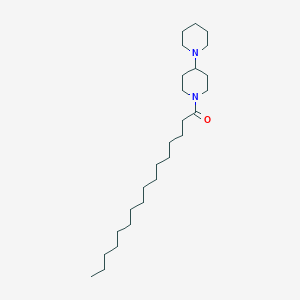
![[Tert-butyl(nitroso)amino]methyl diethylcarbamodithioate](/img/structure/B14425446.png)
